(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
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Description
This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group attached to the 4-position of a piperidine . It also contains a thiophen-3-yl methanone group. Further analysis would require more specific information or computational modeling.Physical and Chemical Properties Analysis
The compound is an off-white solid . It is soluble . Unfortunately, other physical and chemical properties like boiling point, refractive index, specific gravity, etc., are not available in the retrieved data.Scientific Research Applications
Structural and Theoretical Analysis
Research has focused on the structural and theoretical analysis of related compounds, providing insight into their thermal, optical, and structural properties. For instance, compounds with similar structures have been synthesized and characterized, revealing information about their crystal structure, stability, and intermolecular interactions (C. S. Karthik et al., 2021). These studies contribute to understanding the fundamental properties of these compounds, which is essential for their application in various fields.
Reactivity and Synthesis
Another area of research has been the synthesis of related compounds and studying their reactivity towards different nucleophiles. For example, studies have shown the synthesis of compounds through oxidation and nucleophilic addition, which provides pathways for functionalizing these molecules for further applications (P. Pouzet et al., 1998). Such research is crucial for developing new chemicals with potential therapeutic or material science applications.
Antimicrobial Activity
There is also interest in the antimicrobial properties of derivatives of this compound. Some studies have synthesized new derivatives and evaluated their in vitro antibacterial and antifungal activities, finding compounds with good antimicrobial activity against certain pathogenic strains (L. Mallesha, K. Mohana, 2014). This suggests potential for the development of new antimicrobial agents based on modifications of the core chemical structure.
Molecular Docking and Drug Discovery
Research has also extended into the use of these compounds in drug discovery, with molecular docking and density functional theory calculations being used to understand their interaction with biological targets. Such studies provide insights into the potential therapeutic applications of these compounds, including their antibacterial activity (M. Shahana, A. Yardily, 2020).
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-3-1-14(2-4-17)11-22-12-15-5-8-20(9-6-15)18(21)16-7-10-23-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMDEERNGVRCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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